3-Amino-2-(3-buten-1-yl)-4-methylpyridine

Lipophilicity Drug-likeness LogP prediction

3-Amino-2-(3-buten-1-yl)-4-methylpyridine (CAS 2504202-33-7, MFCD32177078) is a trisubstituted pyridine derivative bearing an amino group at the 3-position, a 3-buten-1-yl chain at the 2-position, and a methyl group at the 4-position (SMILES: CC1=C(C(=NC=C1)CCC=C)N; molecular formula C₁₀H₁₄N₂; MW 162.23 g/mol). The compound is commercially supplied as a research-grade building block with a typical purity specification of 98%.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
Cat. No. B8128806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(3-buten-1-yl)-4-methylpyridine
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)CCC=C)N
InChIInChI=1S/C10H14N2/c1-3-4-5-9-10(11)8(2)6-7-12-9/h3,6-7H,1,4-5,11H2,2H3
InChIKeyJLNZKIWWPFBNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(3-buten-1-yl)-4-methylpyridine (CAS 2504202-33-7): Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-Amino-2-(3-buten-1-yl)-4-methylpyridine (CAS 2504202-33-7, MFCD32177078) is a trisubstituted pyridine derivative bearing an amino group at the 3-position, a 3-buten-1-yl chain at the 2-position, and a methyl group at the 4-position (SMILES: CC1=C(C(=NC=C1)CCC=C)N; molecular formula C₁₀H₁₄N₂; MW 162.23 g/mol) . The compound is commercially supplied as a research-grade building block with a typical purity specification of 98% . Its computed physicochemical descriptors—LogP 2.09, topological polar surface area (TPSA) 38.91 Ų, and predicted pKa (strongest basic) 7.10 ± 0.18—position it as a moderately lipophilic, weakly basic aminopyridine scaffold capable of both hydrogen-bond donation (1 HBD) and acceptance (2 HBA) . These properties distinguish it from simpler aminopyridine building blocks and from regioisomeric or functional-group-deleted analogs that lack the same orthogonal reactivity profile.

Why 3-Amino-2-(3-buten-1-yl)-4-methylpyridine Cannot Be Replaced by Simpler Aminopyridines or Mono-Functional Analogs


Procurement decisions for substituted pyridine building blocks frequently default to the most accessible and lowest-cost aminopyridine (e.g., 3-amino-4-methylpyridine, CAS 3430-27-1) or to the corresponding des-amino analog (2-(3-buten-1-yl)-4-methylpyridine, CAS 219629-78-4). However, the target compound occupies a unique property space created by the simultaneous presence of three pharmacophoric elements—the hydrogen-bond-donating 3-amino group, the lipophilic 2-butenyl chain with a terminal alkene handle, and the 4-methyl substituent that contributes to hydrophobic interactions in biological binding pockets [1]. The closest isomeric compound sharing the same molecular formula, metanicotine (rivanicline, CAS 538-79-4), differs fundamentally in its connectivity (butenylamine side chain attached via the pyridine 3-position rather than an aminopyridine core with a C2-butenyl substitution), resulting in a >3-unit pKa shift and substantially different ionization behavior at physiological pH [1][2]. Substituting any single-functional-group analog therefore forfeits either the hydrogen-bonding capacity, the terminal alkene synthetic handle, or the correct ionization profile—each of which may be critical for a given structure-activity relationship or synthetic sequence.

Quantitative Differentiation of 3-Amino-2-(3-buten-1-yl)-4-methylpyridine Versus Closest Structural Analogs


Lipophilicity Window: LogP 2.09 Separates the Target from Both the Parent Aminopyridine (LogP 0.44) and the Des-Amino Analog (LogP 2.51)

The computed LogP of 3-amino-2-(3-buten-1-yl)-4-methylpyridine is 2.09, representing an intermediate lipophilicity between the parent 3-amino-4-methylpyridine (LogP 0.44–1.55, depending on the estimation method) and the des-amino analog 2-(3-buten-1-yl)-4-methylpyridine (LogP 2.51) . This ~1.6-log-unit increase over the parent aminopyridine corresponds to an approximately 40-fold higher octanol-water partition coefficient, which may significantly affect membrane permeability in cell-based assays and extraction behavior during purification. Conversely, the target is ~0.4 log units less lipophilic than the des-amino analog, reflecting the polarity contribution of the 3-amino group.

Lipophilicity Drug-likeness LogP prediction

Polar Surface Area and Hydrogen-Bonding Capacity Differentiate the Target from Metanicotine (TPSA 38.91 vs. 24.90 Ų)

The topological polar surface area (TPSA) of 3-amino-2-(3-buten-1-yl)-4-methylpyridine is 38.91 Ų, which is 14.01 Ų (56%) higher than that of its constitutional isomer metanicotine (rivanicline, CAS 538-79-4, TPSA = 24.90 Ų) despite the two compounds sharing the identical molecular formula (C₁₀H₁₄N₂) and molecular weight (162.23 g/mol) [1]. This difference arises from the spatial arrangement of the nitrogen atoms: in the target compound, the ring nitrogen and exocyclic amine are both positioned on the pyridine scaffold, whereas in metanicotine the secondary amine is located on the butenyl side chain, reducing its contribution to TPSA. The higher TPSA of the target predicts stronger interactions with polar solvents and biological hydrogen-bonding partners, while metanicotine's lower TPSA falls within the classical CNS drug-like space (TPSA < 60–70 Ų for brain penetration).

Polar surface area Hydrogen bonding CNS drug-likeness

Basicity Modulation: pKa 7.10 vs. 10.47 for Metanicotine Dictates Differential Ionization at Physiological pH

The predicted basic pKa of 3-amino-2-(3-buten-1-yl)-4-methylpyridine is 7.10 ± 0.18, reflecting the pyridine ring nitrogen as the primary basic center . In contrast, metanicotine's strongest basic pKa is 10.47, consistent with its aliphatic secondary amine [1]. At pH 7.4, the Henderson-Hasselbalch equation predicts that the target compound is approximately 33% protonated (free base:protonated ≈ 2:1), whereas metanicotine is >99.9% protonated. This 3.37-unit pKa difference translates into a >2,000-fold difference in the protonated-to-neutral ratio at physiological pH, with profound implications for target engagement in biological systems—the target compound exists as a significant fraction of neutral free base capable of passive membrane permeation, while metanicotine is essentially fully ionized.

pKa Ionization state Amine basicity

Synthetic Handle Orthogonality: Terminal Alkene Enables Transformations Inaccessible to Saturated Alkyl or Des-alkenyl Analogs

The 3-buten-1-yl substituent of the target compound provides a terminal monosubstituted alkene that is absent in 3-amino-4-methylpyridine (CAS 3430-27-1) and in the saturated 2-ethyl analog 3-amino-2-ethyl-4-methylpyridine (2-pyridinamine, 3-ethyl-4-methyl-, CAS 179555-32-9) . This alkene enables a distinct set of late-stage functionalization reactions including olefin cross-metathesis, hydroboration-oxidation, thiol-ene click chemistry, and Wacker oxidation, none of which are accessible with the parent 3-amino-4-methylpyridine scaffold. The des-amino analog 2-(3-buten-1-yl)-4-methylpyridine (CAS 219629-78-4) retains the alkene but lacks the amino nucleophile, precluding amide coupling, reductive amination, or Buchwald-Hartwig amination at the pyridine 3-position.

Click chemistry Olefin metathesis Hydroboration

Structural Mimicry of Pharmacologically Validated nNOS Inhibitor Scaffolds: 4-Methyl-Aminopyridine Motif

Crystallographic studies of neuronal nitric oxide synthase (nNOS) inhibitors have established that the 4-methyl group of the aminopyridine ring engages in critical hydrophobic interactions with Met336 in a peripheral binding pocket, while the pyridinyl motif forms π-π stacking interactions with Tyr706, both of which are essential for high potency and isoform selectivity [1]. The target compound retains this validated 3-amino-4-methylpyridine pharmacophoric core while appending a butenyl substituent at the 2-position—a vector that in related nNOS inhibitor series extends toward the heme propionate and tetrahydrobiopterin binding regions. Compounds based on the 2-aminopyridine scaffold with a central pyridine linker have achieved Ki values as low as 24 nM for nNOS with >270-fold selectivity over iNOS and >2,800-fold selectivity over eNOS [2].

nNOS inhibition Aminopyridine scaffold Structure-based design

Purity Benchmarking: Commercial Availability at 98% Purity with Full Analytical Characterization

3-Amino-2-(3-buten-1-yl)-4-methylpyridine is commercially available from multiple suppliers at a standardized purity of 98% (HPLC), with accompanying characterization data including SMILES (CC1=C(C(=NC=C1)CCC=C)N), MDL number (MFCD32177078), TPSA, LogP, and H-bond donor/acceptor counts . By contrast, its closest structural comparators vary significantly in commercial purity: 3-amino-4-methylpyridine is widely available at 97–98% purity from major suppliers, while 2-(3-buten-1-yl)-4-methylpyridine (CAS 219629-78-4) is less commonly stocked and 3-amino-2-ethyl-4-methylpyridine is primarily available through custom synthesis .

Purity specification Procurement Quality control

Optimal Application Scenarios for 3-Amino-2-(3-buten-1-yl)-4-methylpyridine Based on Quantitative Differentiation Evidence


nNOS Inhibitor Lead Optimization Programs Requiring a Pre-functionalized 3-Amino-4-methylpyridine Scaffold with a C2 Extension Vector

The X-ray crystallographic evidence demonstrating that the 4-methyl group of the aminopyridine ring engages Met336 and Tyr706 in the nNOS peripheral hydrophobic pocket [1] establishes the 3-amino-4-methylpyridine core as a privileged pharmacophore for neuronal nitric oxide synthase inhibition. 3-Amino-2-(3-buten-1-yl)-4-methylpyridine retains this validated core while providing a butenyl substituent at the 2-position—a vector that can be elaborated toward the heme propionate and tetrahydrobiopterin cofactor binding regions that have been exploited by highly selective inhibitors (Ki = 24 nM, >2,800-fold nNOS/eNOS selectivity) [2]. Medicinal chemistry teams can procure this compound as a starting scaffold for parallel SAR exploration rather than synthesizing the C2-substituted core de novo, potentially reducing the synthesis-iteration cycle time.

Diversity-Oriented Synthesis Libraries Exploiting Orthogonal Amino and Terminal Alkene Reactive Handles

For high-throughput chemistry platforms generating compound libraries, the target compound uniquely provides two orthogonal synthetic handles on a single small-molecule scaffold: (i) a primary aromatic amine suitable for amide coupling, sulfonamide formation, reductive amination, or Buchwald-Hartwig N-arylation, and (ii) a terminal monosubstituted alkene enabling olefin cross-metathesis, thiol-ene click chemistry, hydroboration-oxidation, or Wacker oxidation [1]. This dual-handle architecture supports a matrix-based library strategy where the amine is diversified in a first synthetic step and the alkene in a second orthogonal step, maximizing chemical space coverage from a single procured intermediate.

Physicochemical Property-Driven Scaffold Selection for Peripheral Target Engagement (Avoiding CNS Penetration)

The TPSA of 38.91 Ų for 3-amino-2-(3-buten-1-yl)-4-methylpyridine places it above the typical CNS drug-like threshold (TPSA < 60–70 Ų is permissive for brain penetration, but the higher TPSA relative to metanicotine at 24.90 Ų predicts comparatively reduced passive CNS permeability) [1][2]. Combined with the moderate LogP of 2.09 and the ~33% neutral fraction at pH 7.4 (pKa 7.10), this profile may favor peripheral target engagement over CNS exposure . For programs targeting peripheral enzymes or receptors where CNS side effects are undesirable, this compound offers a built-in physicochemical bias toward peripheral restriction compared to metanicotine, which is >99.9% protonated at physiological pH and has a known CNS pharmacological profile as a neuronal nicotinic receptor agonist [2].

Synthesis of Fused Heterocyclic Systems via Intramolecular Cyclization of the Amino-Alkene Architecture

The juxtaposition of the 3-amino group and the 2-butenyl chain on the pyridine ring enables intramolecular cyclization strategies—such as hydroamination, iodine-mediated cyclization, or transition-metal-catalyzed aminoalkenylation—to generate fused bicyclic heterocycles (e.g., pyrrolopyridines, azaindoles) that are prevalent scaffolds in kinase inhibitor programs [1]. The commercial availability of the compound at 98% purity [2] allows synthetic methodology groups to use it directly as a model substrate for reaction development without requiring a multi-step in-house synthesis of the starting material.

Quote Request

Request a Quote for 3-Amino-2-(3-buten-1-yl)-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.